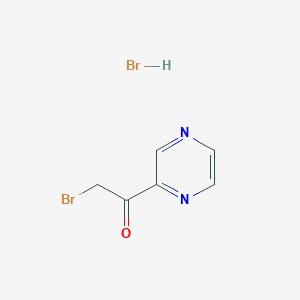

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Beschreibung

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide is a brominated ketone derivative featuring a pyrazine heterocycle. It serves as a key intermediate in synthesizing aminothiazoles and other heterocyclic compounds, particularly in pharmaceutical research . The compound is synthesized via bromination of acetylpyrazine using 2-pyrrolidinone hydrotribromide, yielding 40–63% under reflux conditions in ethanol with triethylamine . Its structural characterization includes X-ray crystallography, NMR, and HRMS, confirming a planar pyrazine ring and distinct hydrogen bonding patterns in the solid state .

Eigenschaften

IUPAC Name |

2-bromo-1-pyrazin-2-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCBXZRKUNIAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626255 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126353-32-0 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a safer alternative to Br₂, reducing the risk of over-bromination. This method is favored for substrates sensitive to strong acids.

Procedure :

-

Reagents :

-

1-(Pyrazin-2-yl)ethanone

-

NBS

-

Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Radical initiator (e.g., AIBN)

-

-

Steps :

-

Dissolve the ketone in anhydrous THF.

-

Add NBS (1.1 equiv) and AIBN (0.1 equiv).

-

Reflux at 70°C for 4–6 hours.

-

Quench with water, extract with DCM, and concentrate.

-

Precipitate the hydrobromide salt using HBr gas.

-

Key Data :

-

Selectivity : Minimal dibromination (<5%)

-

Advantage : Avoids corrosive HBr and enables scalability.

Microwave-Assisted Bromination in Acetic Acid

Microwave irradiation accelerates the reaction, improving efficiency and reducing side products.

Procedure :

-

Reagents :

-

1-(Pyrazin-2-yl)ethanone

-

Br₂

-

Glacial acetic acid (HOAc)

-

-

Steps :

-

Mix the ketone and Br₂ (1.1 equiv) in HOAc.

-

Irradiate in a microwave reactor at 100°C for 5 hours.

-

Cool, dilute with water, and neutralize with NaHCO₃.

-

Isolate the product via filtration.

-

Key Data :

-

Reaction Time : 5 hours (vs. 12–24 hours conventionally)

-

Limitation : HOAc may degrade acid-sensitive functional groups.

Optimization :

Higher temperatures (120°C) reduce the reaction time to 2 hours but risk decomposition .

Comparative Analysis of Methods

| Parameter | Br₂/HBr Method | NBS Method | Microwave Method |

|---|---|---|---|

| Yield | 90–95% | 75–85% | 82–88% |

| Reaction Time | 3–4 hours | 4–6 hours | 2–5 hours |

| Safety | Low (handling Br₂) | Moderate | High (microwave use) |

| Purity | ≥99% | ≥98% | ≥97% |

| Scalability | Industrial | Lab-scale | Lab-scale |

Challenges and Solutions

-

Over-Bromination : Controlled addition of Br₂ and low temperatures prevent dibromide formation .

-

Acid Sensitivity : Substitute HOAc with non-acidic solvents (e.g., DCM) in the NBS method .

-

Purification : Vacuum distillation or recrystallization from ethanol/water mixtures enhances purity .

Recent Advances

Analyse Chemischer Reaktionen

Types of Reactions: Piperazine phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a weak base with two pKb values of 5.35 and 9.73 at 25°C . Piperazine readily absorbs water and carbon dioxide from the air .

Common Reagents and Conditions: Common reagents used in reactions involving piperazine phosphate include phosphoric acid, anhydrous piperazine, and organic solvents . The reaction conditions typically involve salification, cooling crystallization, and vacuum drying .

Major Products Formed: The major product formed from the reaction of piperazine with phosphoric acid is piperazine phosphate. This compound is often used in pharmaceutical applications due to its anthelmintic properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas, including:

- Antimicrobial Activity : Compounds derived from this compound have been studied for their antibacterial properties, particularly against Mycobacterium tuberculosis. A study highlighted the synthesis of 2-aminothiazoles, which exhibited significant antibacterial activity, suggesting that similar derivatives of the brominated compound could be effective against resistant strains of bacteria .

Neurological Research

The compound has been associated with research into neurological disorders. Its interaction with histamine receptors suggests potential implications in the treatment of conditions such as schizophrenia and cognitive disorders. The structure allows for modulation of neurotransmitter activity, which is crucial in developing drugs targeting these pathways .

Synthesis of Heterocyclic Compounds

The synthesis of various heterocycles using this compound serves as a critical application in organic chemistry. The compound acts as a versatile intermediate in the formation of more complex molecules through reactions such as:

- Suzuki Coupling : This method has been utilized to create substituted pyrazine derivatives that may possess enhanced biological activities.

Data Table: Applications Overview

Case Study 1: Antibacterial Activity

In a study focused on synthesizing thiazole derivatives from this compound, researchers demonstrated that certain derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis. The study involved various synthetic routes leading to compounds that were tested for efficacy, revealing promising results that could lead to new treatments for resistant bacterial strains.

Case Study 2: Neurological Applications

Research exploring the effects of compounds derived from this compound on histamine receptors showed potential benefits in modulating neurotransmitter systems. These findings suggest avenues for developing new therapeutic agents aimed at treating neurological disorders such as schizophrenia, where histamine pathways play a crucial role.

Wirkmechanismus

Piperazine phosphate exerts its effects by acting as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the worm . This action allows the host body to expel the paralyzed parasites easily .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally related bromo-ethanone hydrobromides, focusing on synthesis, physicochemical properties, and applications.

Key Observations:

Structural Variations: Heterocyclic Core: The pyrazine ring in 2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide provides two nitrogen atoms, enhancing hydrogen bonding and crystallinity compared to pyridine-based analogs (e.g., 3-Bromoacetylpyridine hydrobromide) . Substituents: Fluorine or additional bromine atoms (e.g., in 2-Bromo-1-(6-bromopyridin-2-yl)ethanone) increase molecular weight and alter reactivity .

Synthetic Efficiency: Yields for this compound (7–63%) are variable, likely due to in situ purification practices . This contrasts with furan-derived bromo-ethanones, which achieve higher yields (e.g., 2-bromo-1-(furan-2-yl)ethanone oxime derivatives at ~75%) under milder conditions (DMF, NaHCO₃) .

Physicochemical Properties :

- Melting Points : The pyrazine derivative (195–197°C) has a higher melting point than benzimidazole analogs (196–196.5°C), suggesting stronger intermolecular forces .

- Solubility : Pyrazine’s polarity may enhance aqueous solubility compared to lipophilic benzimidazole or pyridine derivatives .

Crystallographic Data :

- X-ray studies reveal protonation at the pyrazine nitrogen, forming N–H···Br hydrogen bonds, whereas pyridine derivatives protonate at the ring nitrogen .

- SHELX software (SHELXL/SHELXS) is commonly used for refinement, ensuring high-resolution structural accuracy .

Safety and Regulatory Aspects: Hydrobromide salts generally pose hazards such as skin/eye irritation, as noted in SDS data for analogs like 2-bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide .

Biologische Aktivität

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula: C6H5BrN2O·HBr

- CAS Number: 126353-32-0

- Molecular Weight: 232.02 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity: The compound demonstrates significant inhibitory effects against various bacterial strains, particularly those associated with gastrointestinal diseases.

- Anticancer Properties: Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Helicobacter pylori | |

| Anticancer | Cytotoxicity in HeLa and MCF-7 cells | |

| Cell Cycle Arrest | Sub-G1 phase arrest in Jurkat cells |

Antimicrobial Effects

Research indicates that this compound effectively inhibits the growth of Helicobacter pylori, a bacterium linked to gastric ulcers. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis and inhibit urease activity, which is crucial for H. pylori survival in acidic environments.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

- HeLa Cells: The IC50 value was found to be approximately 9.22 µM after 72 hours of treatment, indicating effective growth suppression.

- Jurkat Cells: Induced apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 phase cells upon treatment with the compound.

Structural Activity Relationship (SAR)

The biological activity of pyrazine derivatives, including this compound, has been linked to specific structural features. Modifications on the pyrazine ring can enhance or diminish biological efficacy. For instance, compounds with electron-withdrawing groups generally exhibit improved anticancer activity due to increased reactivity towards cellular targets.

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities beyond antimicrobial and anticancer effects.

- Detailed pharmacokinetic and pharmacodynamic studies to assess the therapeutic potential and safety profile.

- The development of analogs with improved potency and selectivity for specific targets.

Q & A

Basic Questions

Q. What synthetic methodologies are employed to prepare 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, and how are reaction conditions optimized?

- Answer: The compound is synthesized via bromination of acetylpyrazine using 2-pyrrolidone hydrotribromide as a reagent. The reaction proceeds in ethanol under reflux, with triethylamine added to neutralize acidic byproducts. Key optimizations include stoichiometric control (e.g., 2.74 mmol brominating agent per 2.50 mmol acetylpyrazine), solvent selection (ethanol for solubility), and recrystallization from methanol to achieve >95% purity. Yield improvements rely on avoiding intermediate purification steps .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Answer:

- 1H NMR (500 MHz, DMSO-d6) identifies aromatic protons (δ 8.65–9.18 ppm for pyrazine) and confirms substitution patterns.

- HRMS validates molecular weight (e.g., [M+H]+ observed at m/z 286.0753 vs. calculated 286.0758).

- X-ray crystallography (via SHELXT/SHELXL) resolves crystal packing and hydrogen bonding, with data collected on diffractometers (e.g., Bruker AXS Apex II) and refined using absorption corrections (SADABS) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of hydrobromide salts, and how are enantiomorph-polarity issues addressed during refinement?

- Answer: Hydrobromide salts often exhibit disorder (e.g., methanol solvate in ) and weak hydrogen bonds. Enantiomorph-polarity ambiguities in non-centrosymmetric structures are resolved using Flack’s x parameter, which avoids false chirality assignments common with Rogers’ η. SHELXL refinement integrates these parameters, leveraging intensity data and twin component analysis to ensure accuracy .

Q. How do protonation sites and hydrogen bonding patterns in hydrobromide salts influence pharmaceutical applications?

- Answer: Protonation at pyrazine nitrogen enhances solubility and bioactivity. Hydrogen bonding (e.g., N–H∙∙∙Br interactions) stabilizes salt forms, critical for drug formulation. X-ray studies reveal these motifs, guiding structure-activity relationship (SAR) optimization. For example, thiazole derivatives synthesized from this compound show potential as kinase inhibitors due to their hydrogen-bonding networks .

Q. How can discrepancies in analytical data (e.g., NMR splitting patterns) be resolved to confirm structural integrity?

- Answer: Unexpected NMR signals may arise from rotational isomerism or solvate effects. Variable-temperature NMR (e.g., −20°C to 25°C) or crystallography can distinguish dynamic processes. For instance, disordered methanol in solvates () requires complementary techniques like TGA-MS to confirm stoichiometry .

Q. What strategies are employed to optimize reaction yields in Hantzsch thiazole synthesis using this compound?

- Answer: Yield optimization (e.g., 37–63% in ) depends on:

- Reagent stoichiometry: Excess brominated ketone (1.1–1.2 equiv) drives thiazole formation.

- Solvent polarity: Ethanol enhances nucleophilicity of thioamide precursors.

- Additives: Triethylamine scavenges HBr, shifting equilibrium toward product. Kinetic monitoring via TLC or in-situ IR identifies reaction endpoints .

Methodological Notes

- Data Contradictions: Discrepancies between calculated and observed HRMS values (e.g., Δm/z 0.0005) may indicate isotopic impurities, resolved via high-resolution instruments or isotopic pattern analysis.

- Software Tools: SHELX programs dominate small-molecule crystallography due to robustness in handling twinned data and disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.